molecular formula C5H13N2OP B14326751 2-Ethoxy-1,3,2-diazaphosphinane CAS No. 104150-30-3

2-Ethoxy-1,3,2-diazaphosphinane

Cat. No.: B14326751
CAS No.: 104150-30-3
M. Wt: 148.14 g/mol
InChI Key: SOQYLXMLCXCMCF-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3,2-diazaphosphinane is a six-membered heterocyclic compound featuring a phosphorus atom at position 2, two nitrogen atoms at positions 1 and 3, and an ethoxy (-OCH₂CH₃) substituent at the phosphorus center.

Properties

CAS No.

104150-30-3

Molecular Formula

C5H13N2OP

Molecular Weight

148.14 g/mol

IUPAC Name

2-ethoxy-1,3,2-diazaphosphinane

InChI

InChI=1S/C5H13N2OP/c1-2-8-9-6-4-3-5-7-9/h6-7H,2-5H2,1H3

InChI Key

SOQYLXMLCXCMCF-UHFFFAOYSA-N

Canonical SMILES

CCOP1NCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1,3,2-diazaphosphinane typically involves the reaction of ethoxyphosphine with a suitable diazaphosphinane precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at controlled temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1,3,2-diazaphosphinane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

2-Ethoxy-1,3,2-diazaphosphinane has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3,2-diazaphosphinane involves its ability to donate hydride ions, hydrogen atoms, or protons. This versatility is attributed to the unique electronic structure of the diazaphosphinane ring, which allows for multiple pathways of hydrogen transfer. The compound can engage in electron transfer processes, generating phosphinyl radicals that participate in various organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethoxy-1,3,2-diazaphosphinane with structurally related 1,3,2-diazaphosphinane derivatives, focusing on substituent effects, synthetic efficiency, and reactivity.

Substituent Effects at Position 2

The substituent at the phosphorus center significantly impacts the compound’s electronic and steric properties:

Compound Name Substituent at P Key Properties Yield (if reported) Reference
This compound -OCH₂CH₃ Moderate electron-withdrawing effect; enhances lipophilicity Not reported Inferred
2-Oxo-1,3,2-diazaphosphinane =O Strong electron-withdrawing effect; increases electrophilicity at P 39–35%*
2-Thio-1,3,2-diazaphosphinane -S⁻ Polarizable sulfur atom; potential for nucleophilic substitution reactions 39% (compound 125)
2-Sulfido-1,3,2-diazaphosphinane -S-S⁻ Multi-sulfur system; possible redox activity 35% (compound 126)

*Yields from analogous syntheses in .

  • Electronic Effects : The ethoxy group (-OCH₂CH₃) provides a weaker electron-withdrawing effect compared to oxo (=O) or sulfido (-S-S⁻) groups, which may reduce the electrophilicity of the phosphorus atom. This could diminish reactivity in nucleophilic substitution reactions relative to 2-oxo or 2-thio derivatives .
  • Solubility: The ethoxy substituent likely improves solubility in nonpolar solvents compared to polar oxo or thio derivatives.

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